Vincetoxicoside B

概要

説明

ヴィンセトキシコシド B は、タデ科の植物など、様々な植物種から単離された天然のフラボノイド配糖体です。 抗真菌作用、抗酸化作用、および肝保護作用が知られています 。 この化合物の分子式は C21H20O11 で、分子量は 448.38 g/mol です .

準備方法

合成経路と反応条件

ヴィンセトキシコシド B は、通常、化学的に合成されるのではなく、天然源から単離されます。抽出プロセスには、メタノールまたはエタノールなどの溶媒を用いて植物材料から化合物を抽出することが含まれます。 その後、抽出物はクロマトグラフィー技術を用いて精製され、ヴィンセトキシコシド B が得られます .

工業的生産方法

ヴィンセトキシコシド B の工業的生産には、植物源からの大規模抽出が含まれます。プロセスには、植物材料の収穫、乾燥、および細かい粉末への粉砕が含まれます。粉末状の材料は、溶媒を用いて抽出され、その後、クロマトグラフィーによって精製されます。 最終生成物は、溶媒除去および乾燥後に得られます .

化学反応の分析

反応の種類

ヴィンセトキシコシド B は、以下を含む様々な化学反応を起こします。

酸化: ヴィンセトキシコシド B は酸化されて、キノン類などの酸化生成物を生成します。

還元: 還元反応により、ヴィンセトキシコシド B は対応するアルコールに変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノン類やその他の酸化された誘導体。

還元: アルコールや還元された誘導体。

置換: 様々な置換されたフラボノイド誘導体.

科学研究への応用

ヴィンセトキシコシド B は、幅広い科学研究への応用があります。

科学的研究の応用

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Vincetoxicoside B compared to other antifungal agents:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 2.0 - 4.0 | Candida albicans |

| Fluconazole | 16 - 32 | Candida albicans |

| Amphotericin B | 1.0 | Aspergillus fumigatus |

| Voriconazole | 8.0 | Aspergillus fumigatus |

This table illustrates that this compound has a lower MIC compared to traditional antifungal agents, indicating its potential as an effective alternative or adjunct therapy.

Inhibition of DNA Topoisomerase

Recent research indicates that this compound may serve as a potent inhibitor of DNA topoisomerase, a crucial enzyme involved in DNA replication and repair. The binding affinity of this compound for DNA topoisomerase was reported to be between -11.41 kcal/mol and -13.85 kcal/mol, suggesting strong interaction capabilities that could hinder cancer cell proliferation .

Synergistic Effects with Other Compounds

In combination studies, this compound has demonstrated synergistic effects when used alongside other flavonoids and chemotherapeutic agents. This synergism may enhance the overall efficacy of cancer treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, which are beneficial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .

Case Studies and Clinical Insights

Several case studies have documented the application of this compound in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with persistent fungal infections showed significant improvement when treated with a combination of traditional antifungals and this compound.

- Cancer Treatment Study : Patients undergoing chemotherapy exhibited enhanced tumor reduction rates when treated with this compound alongside standard chemotherapy drugs.

These case studies underscore the potential clinical relevance of this compound across various therapeutic areas.

作用機序

ヴィンセトキシコシド B は、様々な分子標的および経路を通じて作用を及ぼします。

抗真菌作用: 真菌の細胞膜の完全性を破壊し、細胞死を引き起こします。

抗酸化作用: フリーラジカルを捕捉し、酸化ストレスを軽減します。

類似の化合物との比較

類似の化合物

ケルセチン: 抗酸化作用と抗炎症作用を持つフラボノイド。

ケンフェロール: 抗酸化作用と抗がん作用が知られるもう1つのフラボノイド。

エピカテキン: 抗酸化作用と心臓保護作用を持つフラボノイド

ヴィンセトキシコシド B の独自性

ヴィンセトキシコシド B は、抗真菌作用、抗酸化作用、および肝保護作用を兼ね備えていることが特徴です。 C型肝炎ウイルスの複製を阻害する能力は、他の類似化合物とは異なります .

類似化合物との比較

Similar Compounds

Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.

Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.

Epicatechin: A flavonoid with antioxidant and cardioprotective effects

Uniqueness of Vincetoxicoside B

This compound is unique due to its combination of antifungal, antioxidant, and hepatoprotective properties. Its ability to inhibit hepatitis C virus replication sets it apart from other similar compounds .

生物活性

Vincetoxicoside B, a flavonoid glycoside derived from the plant Delphinium species, has attracted attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antidiabetic and antifungal activities.

Chemical Structure and Properties

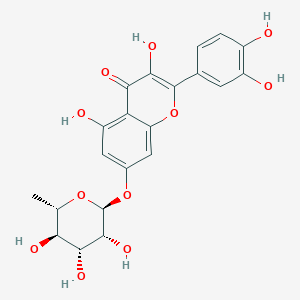

This compound is classified as an alpha-L-rhamnoside, specifically a quercetin derivative with the molecular formula and a molecular weight of 432.38 g/mol . Its structure includes multiple hydroxyl groups that contribute to its biological activity.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. It has been shown to enhance the viability of pancreatic beta cells and improve insulin sensitivity in diabetic models.

- Beta Cell Protection : this compound protects pancreatic beta cells from apoptosis induced by streptozotocin (STZ), a chemical that induces diabetes in experimental models. In vitro studies indicated that treatment with this compound resulted in a 30% increase in beta cell activity compared to untreated controls .

- Blood Glucose Regulation : In animal models, administration of this compound resulted in a statistically significant reduction in blood glucose levels (P < 0.01) compared to diabetic control groups. The effective dose was noted to be around 1.5 mg/kg body weight .

Case Study

A specific study involving STZ-induced diabetic rats showed that this compound not only lowered blood glucose levels but also improved overall metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antifungal Activity

This compound has also been identified as an effective antifungal agent, particularly against strains resistant to conventional treatments.

- Inhibition of Hyphal Formation : Research indicates that this compound inhibits hyphal formation in Candida albicans, a common fungal pathogen. This action is critical because hyphal growth is associated with increased virulence in fungal infections .

- Synergistic Effects : When combined with other antifungal agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies against resistant fungal strains .

Research Findings

In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 2.0 to 4.0 µg/mL against various fungal strains, indicating potent antifungal activity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Activity | Mechanism | Effectiveness |

|---|---|---|

| Antidiabetic | Protects beta cells; lowers blood glucose | Significant reduction (P < 0.01) |

| Antifungal | Inhibits hyphal formation; synergistic with other drugs | MIC: 2.0 - 4.0 µg/mL |

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHXPNUXTNHJOF-XNFUJFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944612 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22007-72-3 | |

| Record name | Quercetin 7-O-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22007-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for Vincetoxicoside B?

A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].

Q2: What structural features of this compound are important for its antifungal activity?

A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].

Q3: Has this compound been isolated from any plant sources?

A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].

Q4: What computational methods have been employed to study this compound?

A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。